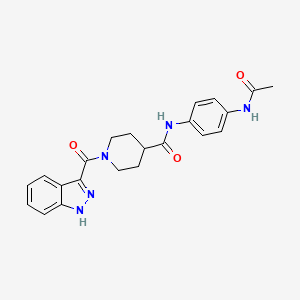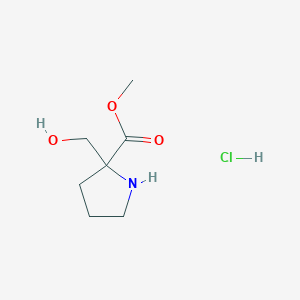
N-(4-acetamidophenyl)-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(4-acetamidophenyl)-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide" is a derivative of piperidine and indazole, which are both significant scaffolds in medicinal chemistry. Piperidine derivatives are known for their biological activities, and indazole is a prevalent motif in compounds with therapeutic potential. The compound is structurally related to various synthesized derivatives that have been reported to exhibit biological activities, such as anti-angiogenic properties and inhibition of cancer cell proliferation .
Synthesis Analysis
The synthesis of related piperidine and indazole derivatives typically involves multi-step reactions, including amination, cyclization, and condensation processes. For instance, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide involved the condensation of isocyanato compounds with amines, followed by cyclization with hydrazine hydrate . Similarly, the synthesis of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives included characterizations by FTIR, 1H-NMR, mass spectral, and elemental analysis . These methods could potentially be adapted for the synthesis of "N-(4-acetamidophenyl)-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide."
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using crystallography, which provides detailed information about the arrangement of atoms within the molecule. For example, the crystal structure of a similar compound, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, was determined, revealing its molecular geometry and conformation . This information is crucial for understanding the interaction of the compound with biological targets.
Chemical Reactions Analysis
Piperidine and indazole derivatives are known to participate in various chemical reactions. The N-formamide derivatives of l-piperazine-2-carboxylic acid, for example, have been used as Lewis basic catalysts for the hydrosilylation of N-aryl imines, demonstrating the reactivity of the piperidine moiety under certain conditions . The reactivity of the indazole ring is also significant, as it can be functionalized to enhance biological activity, as seen in the synthesis of BACE1 inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine and indazole derivatives are influenced by their functional groups and molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's application as a pharmaceutical agent. The presence of substituents such as trifluoromethoxy and morpholino groups can significantly affect these properties, as seen in the compounds studied in the provided papers . The anti-angiogenic and DNA cleavage studies of novel piperidine derivatives also highlight the importance of substituent effects on the biological activities of these compounds .
科学的研究の応用
Synthesis and Antiproliferative Activity N-phenyl-1H-indazole-1-carboxamides, including derivatives similar to the chemical of interest, have been synthesized and evaluated for their in vitro antiproliferative activity against a panel of tumor cell lines derived from various cancers such as leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer. One compound demonstrated notable effectiveness, particularly against colon and melanoma cell lines, by inhibiting cell growth and causing a marked increase of cells in the G0-G1 phase of the cell cycle (Maggio et al., 2011).
Antimicrobial Activity Further research into N-aryl and N-benzylpiperazine derivatives, which share a core structure with N-(4-acetamidophenyl)-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide, indicates potential antimicrobial properties. These derivatives have been synthesized and tested, showing good activity against various microorganisms compared with standard treatments like ampicillin (Fandaklı et al., 2012).
Heterocyclic Compound Synthesis Investigations into the synthesis of heterocyclic compounds have led to the creation of novel structures that include elements of the N-(4-acetamidophenyl)-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide framework. These new compounds have potential applications in the development of antipsychotic agents, with certain derivatives demonstrating potent in vivo activities that suggest their use as alternatives to current antipsychotic medications (Norman et al., 1996).
特性
IUPAC Name |
N-(4-acetamidophenyl)-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-14(28)23-16-6-8-17(9-7-16)24-21(29)15-10-12-27(13-11-15)22(30)20-18-4-2-3-5-19(18)25-26-20/h2-9,15H,10-13H2,1H3,(H,23,28)(H,24,29)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQYIEPFBCJYET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=NNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5-(Trifluoromethyl)-2-thienyl]ethylamine](/img/structure/B2543490.png)
![2-Chloro-N-[2-(2,3-dihydroindol-1-yl)ethyl]acetamide;hydrochloride](/img/structure/B2543491.png)
![5-Chloro-2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine](/img/structure/B2543492.png)

![4-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2543494.png)

![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(phenylthio)propanamide](/img/structure/B2543497.png)

![N-(1-cyano-3-methylbutyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2543502.png)

![N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2543505.png)
![N-[2-(2-Oxopiperidin-1-yl)propyl]prop-2-enamide](/img/structure/B2543506.png)
![4-[3-(3,5-Dimethylphenoxy)propanoyl]morpholine-3-carbonitrile](/img/structure/B2543507.png)